molecular formula C8H7N3O2 B8803702 2-(6-Methyl-3-nitropyridin-2-yl)acetonitrile CAS No. 131084-59-8

2-(6-Methyl-3-nitropyridin-2-yl)acetonitrile

Cat. No. B8803702
Key on ui cas rn: 131084-59-8
M. Wt: 177.16 g/mol
InChI Key: YAUFQXZEUFCKAT-UHFFFAOYSA-N
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Patent
US05051412

Procedure details

A mixture of (3-nitro-6-(dicarbo-t-butoxymethyl)-2-pyridyl)acetonitrile (6.85 g, 18.2 mmol), dioxane (150 mL), and 2M sulfuric acid (25 mL) was heated at reflux for 12 hours. The resulting solution was cooled, neutralized with sodium carbonate, and extracted with ethyl acetate (3×50 mL). These extracts were combined, dried (MgSO4), and evaporated under reduced pressure to yield an oil. This oil was passed through a silica gel filter (approximately 100 g) followed by methylene chloride. This filtrate was evaporated under reduced pressure to afford (6-methyl-3-nitro-2-pyridyl)acetonitrile (1.91 g, 10.8 mmol, 59%) as an off-white solid: mp, 70°-72° C.; IR (KBr)
Name
(3-nitro-6-(dicarbo-t-butoxymethyl)-2-pyridyl)acetonitrile
Quantity
6.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH2:25][C:26]#[N:27])=[N:6][C:7]([CH:10](C(OC(C)(C)C)=O)C(OC(C)(C)C)=O)=[CH:8][CH:9]=1)([O-:3])=[O:2].S(=O)(=O)(O)O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[CH3:10][C:7]1[N:6]=[C:5]([CH2:25][C:26]#[N:27])[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
(3-nitro-6-(dicarbo-t-butoxymethyl)-2-pyridyl)acetonitrile
Quantity
6.85 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=NC(=CC1)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC#N
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil
FILTRATION
Type
FILTRATION
Details
filter (approximately 100 g)
CUSTOM
Type
CUSTOM
Details
This filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=N1)CC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.8 mmol
AMOUNT: MASS 1.91 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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